3-Chloro-2-chloromethyl-1-propene
Overview
Description
3-Chloro-2-chloromethyl-1-propene is used in the synthesis of 2,11-bis (methylidene)spermine, an inhibitor of spermine oxidase . It can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .
Synthesis Analysis
The synthesis of 3-Chloro-2-chloromethyl-1-propene involves a series of reactions starting with pentaerythritol and pyridine . The reaction mixture is heated to 120-130°C until no more sulfur dioxide is evolved .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-chloromethyl-1-propene can be viewed using Java or Javascript .Chemical Reactions Analysis
3-Chloro-2-chloromethyl-1-propene can be used in the synthesis of 2,11-bis (methylidene)spermine, an inhibitor of spermine oxidase . It can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .Physical And Chemical Properties Analysis
3-Chloro-2-chloromethyl-1-propene is a liquid at room temperature . It has a boiling point of 138°C and a melting point of -14°C . The density of this compound is 1.08 g/mL at 25°C .Scientific Research Applications
Application Summary
3-Chloro-2-chloromethyl-1-propene (3CMP) is used in a comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions with the OH radical .
Method of Application
The detailed reaction mechanism of 3CMP with the OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with the OH radical .
Results and Outcomes
The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride, which are identified experimentally . These products may be transported to the stratosphere which will affect the ozone layer .
Organic Synthesis
Application Summary
3-Chloro-2-chloromethyl-1-propene can be used in the synthesis of 2,11-bis(methylidene)spermine, an inhibitor of spermine oxidase . It can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .
Results and Outcomes
The outcomes of these syntheses are the production of 2,11-bis(methylidene)spermine and (−)-grandisol . These compounds have potential applications in various fields, including medicine and agriculture .
Organic Solvent
Application Summary
3-Chloro-2-chloromethyl-1-propene (3CMP) is used as an organic solvent in various industrial applications .
Results and Outcomes
The outcomes of these applications are the production of various industrial products . These products have potential applications in various fields, including manufacturing and processing .
Intermediate for Synthesis
Application Summary
3CMP is used as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry .
Results and Outcomes
The outcomes of these syntheses are the production of various organic compounds, pesticides, and textile additives . These compounds have potential applications in various fields, including agriculture and textiles .
Synthesis of Conjugated Polymers
Application Summary
3-Chloro-2-chloromethyl-1-propene (3CMP) can be used in the synthesis of branched side chains of conjugated polymers .
Results and Outcomes
The outcomes of these syntheses are the production of various conjugated polymers . These polymers have potential applications in various fields, including materials science and electronics .
Total Synthesis of (−)-Grandisol
Application Summary
3CMP can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .
Results and Outcomes
The outcomes of these syntheses are the production of (−)-grandisol . This compound has potential applications in various fields, including medicine and agriculture .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-(chloromethyl)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZOSUFGSANIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022166 | |
Record name | 3-Chloro-2-(chloromethyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-chloromethyl-1-propene | |
CAS RN |
1871-57-4 | |
Record name | 3-Chloro-2-(chloromethyl)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1871-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-chloromethyl-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1871-57-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2-(chloromethyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(chloromethyl)propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2-CHLOROMETHYL-1-PROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XTP1GFW2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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